6-methyl-3-[2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
6-methyl-3-[2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex organic compound with a molecular formula of C20H25N5O3S and a molecular weight of 415.51. This compound is notable for its unique structure, which includes a thiazolo[3,2-a]pyrimidin-5-one core, a piperidine ring, and a pyridazine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-[2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves multiple stepsThe reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-methyl-3-[2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridazine rings using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
6-methyl-3-[2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 6-methyl-3-[2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Receptor binding: It may bind to specific receptors, modulating signal transduction pathways and cellular responses.
DNA/RNA interaction: The compound could interact with nucleic acids, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
6-methyl-3-[2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one: This compound itself.
1-(6-methylpyridazin-3-yl)piperidin-3-amine: A related compound with a similar pyridazine and piperidine structure.
{ [1- (6-methylpyridazin-3-yl)piperidin-4-yl]methyl}amine: Another similar compound with a pyridazine and piperidine moiety.
Uniqueness
This compound is unique due to its combination of a thiazolo[3,2-a]pyrimidin-5-one core with a piperidine and pyridazine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-methyl-3-[2-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S/c1-13-10-21-20-25(19(13)27)16(12-29-20)9-18(26)24-7-5-15(6-8-24)11-28-17-4-3-14(2)22-23-17/h3-4,10,15-16H,5-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSYOFDMXQYHGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)CC3CSC4=NC=C(C(=O)N34)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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